PTH (13-34)(人)

描述

Pth (13-34) (human), also known as Parathyroid Hormone (13-34), is a biologically active fragment of parathyroid hormone (PTH) with hypertensive activities . It is being trialled as a possible treatment for osteoporosis, potentially replacing the existing recombinant human PTH 1-34 treatment peptide . PTH is an 84-amino-acid polypeptide hormone secreted by the parathyroid glands .

Synthesis Analysis

The synthesis of PTH (1-34) involves protein engineering approaches like PEGylation, conjugation with antibody complexes, and fusion proteins as well as amino terminal modification of intact or truncated PTH . These modifications have helped to develop PTH and its modified analogs with improved therapeutic value .Molecular Structure Analysis

The structure of human PTH (1-34) has been determined to a 0.9-Å resolution . It crystallizes as a slightly bent, long helical dimer . The extended helical conformation of PTH (1-34) is considered the likely bioactive conformation .Chemical Reactions Analysis

The synthesis process of PTH (1-34) includes recombinant protein expression, side-chain modification, and peptide decoration . The side chain, AEEA-γGlu-C18 diacid, was synthesized using 2-chlorotrityl chloride resin as a solid support, and then was conjugated to the PTH1-34 variant to form PTH-Lys27-AGC .Physical And Chemical Properties Analysis

The molecular weight of PTH (13-34) (human) is approximately 2808.26 g/mol . It is a freeze-dried powder and is stable under normal conditions .科学研究应用

骨骼愈合和骨折恢复

PTH (13-34) 在促进骨折愈合中起着重要作用。已经表明,全身施用 PTH (1-34) 通过增加骨矿物质含量、密度和强度来促进骨折愈合。这导致在骨折愈合的重塑阶段产生持续的合成代谢效应 (Alkhiary et al., 2005).

骨质疏松症治疗

PTH (13-34) 用于治疗骨质疏松症。研究表明,负载 PTH 的纳米颗粒可以刺激成骨细胞,从而产生骨特异性碱性磷酸酶和骨钙素,它们是骨形成的标志物 (Narayanan et al., 2013)。此外,它能有效增加老年大鼠的椎骨质量、抗压强度和质量,表明其在老龄人群中具有潜在益处 (Ejersted et al., 1995).

甲状旁腺功能减退症的治疗

PTH (13-34) 用于治疗甲状旁腺功能减退症。已经证明,PTH 1-34 可以维持甲状旁腺功能减退症患者的正常血清钙水平,而不会引起高钙尿 (Winer et al., 1996)。此外,长期持续使用 PTH (1-84) 治疗可以减少甲状旁腺功能减退症患者对补充钙和骨化三醇的需求 (Rubin et al., 2016).

透皮给药治疗骨质疏松症

已经开发了使用 PTH (13-34) 的透皮给药系统来治疗骨质疏松症。研究表明,负载 PTH 的微针阵列可以有效抑制骨密度下降,为施用这种激素提供了一种新颖且侵入性较小的方法 (Naito et al., 2018).

促进骨愈合中的血管生成和 MSC 迁移

PTH (13-34) 增强血管生成并促进间充质干细胞 (MSC) 的迁移和分化,这是骨愈合中的关键过程。已经发现,PTH1-34 治疗导致内皮细胞和 MSC 的增殖和分化,从而改善骨愈合 (Jiang et al., 2019).

作用机制

Mode of Action

Pth (13-34) (human) is secreted in response to low blood serum calcium levels . It indirectly stimulates osteoclast activity within the bone matrix, in an effort to release more ionic calcium into the blood to elevate a low serum calcium level . This response appears to involve a G-protein coupled cell-surface receptor for calcium .

Biochemical Pathways

The principal function of PTH is to elevate the plasma ionized calcium concentration . It accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH reduces plasma phosphate levels, further emphasizing its critical role in calcium and phosphate homeostasis .

Pharmacokinetics

The pharmacokinetics of PTH were characterized by rapid absorption and rapid elimination, resulting in a total duration of exposure to the peptide of approximately 4 hours . The mean maximum (peak) plasma drug concentration (Cmax) values for patients receiving tablets at week 0 and week 24 were 295 and 207 pg/mL, respectively . The mean time to reach maximum (peak) plasma concentration following drug administration (tmax) for both week 0 and week 24 was 3.25 hours .

Result of Action

The result of PTH action is an increase in the plasma ionized calcium concentration . This is achieved by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . PTH also helps control the levels of phosphorus (a mineral) and vitamin D (a hormone) in your blood and bones .

Action Environment

The action of PTH is guided by the circulating blood level of ionized calcium . Lower levels of plasma calcium stimulate PTH release, while elevated levels suppress its release . This mechanism of negative feedback helps maintain the balance of plasma calcium and phosphate concentrations .

安全和危害

未来方向

生化分析

Biochemical Properties

“Pth (13-34) (human)” interacts with several biomolecules, including enzymes and proteins, to exert its effects. It binds to parathyroid hormone receptors (PTH1R and PTH2R), which are part of the type II G-protein-coupled-receptors (GPCRs) family . The binding of “Pth (13-34) (human)” to these receptors triggers a series of biochemical reactions that ultimately influence calcium homeostasis and bone metabolism .

Cellular Effects

“Pth (13-34) (human)” has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate phosphatidylcholine hydrolysis in osteoblastic cells , and accelerate skin wound healing by inducing cell migration .

Molecular Mechanism

The molecular mechanism of action of “Pth (13-34) (human)” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to its receptors, “Pth (13-34) (human)” activates signaling pathways that lead to the regulation of calcium and phosphate metabolism .

Temporal Effects in Laboratory Settings

The effects of “Pth (13-34) (human)” change over time in laboratory settings. Studies have shown that it has a significant impact on the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, it has been shown to enhance the migration of both fibroblasts and HaCaT cells .

Dosage Effects in Animal Models

The effects of “Pth (13-34) (human)” vary with different dosages in animal models . High-dose recombinant PTH 1-34 treatment significantly increases callus formation and accelerates bony union of intercalary massive allografts in a clinically relevant canine model .

Metabolic Pathways

“Pth (13-34) (human)” is involved in several metabolic pathways. It plays a key role in the hormonal control of calcium and phosphate metabolism . It also stimulates the conversion of 25-hydroxy vitamin D into 1,25-dihydroxy vitamin D (calcitriol), which is released into the circulation .

Transport and Distribution

“Pth (13-34) (human)” is transported and distributed within cells and tissues through specific transporters or binding proteins

Subcellular Localization

The full-length PTH is known to be secreted and is present in the extracellular region

属性

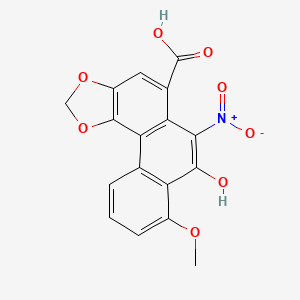

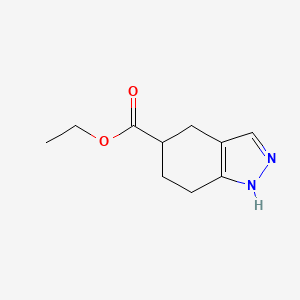

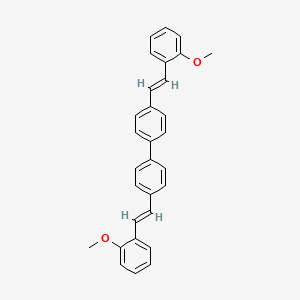

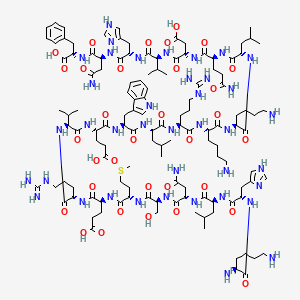

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C125H199N39O33S/c1-63(2)47-83(112(185)149-79(34-37-94(130)166)107(180)159-91(56-99(173)174)119(192)164-101(67(9)10)122(195)160-88(53-71-59-138-62-143-71)116(189)158-89(54-95(131)167)117(190)161-92(123(196)197)50-68-25-13-12-14-26-68)153-105(178)76(31-19-22-43-128)145-103(176)75(30-18-21-42-127)144-104(177)77(32-23-44-139-124(133)134)147-111(184)84(48-64(3)4)154-114(187)86(51-69-57-141-74-29-16-15-27-72(69)74)156-108(181)81(36-39-98(171)172)151-121(194)100(66(7)8)163-110(183)78(33-24-45-140-125(135)136)146-106(179)80(35-38-97(169)170)148-109(182)82(40-46-198-11)150-120(193)93(60-165)162-118(191)90(55-96(132)168)157-113(186)85(49-65(5)6)155-115(188)87(52-70-58-137-61-142-70)152-102(175)73(129)28-17-20-41-126/h12-16,25-27,29,57-59,61-67,73,75-93,100-101,141,165H,17-24,28,30-56,60,126-129H2,1-11H3,(H2,130,166)(H2,131,167)(H2,132,168)(H,137,142)(H,138,143)(H,144,177)(H,145,176)(H,146,179)(H,147,184)(H,148,182)(H,149,185)(H,150,193)(H,151,194)(H,152,175)(H,153,178)(H,154,187)(H,155,188)(H,156,181)(H,157,186)(H,158,189)(H,159,180)(H,160,195)(H,161,190)(H,162,191)(H,163,183)(H,164,192)(H,169,170)(H,171,172)(H,173,174)(H,196,197)(H4,133,134,139)(H4,135,136,140)/t73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,100-,101-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUXFEHDZJLJEA-HQIUGSBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C125H199N39O33S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745583 | |

| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2808.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81306-64-1 | |

| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)

![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)

![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)